![molecular formula C11H8N2O4S2 B2528737 7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 866142-67-8](/img/structure/B2528737.png)
7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is a derivative of imidazo[2,1-b][1,3]benzothiazole, which is a fused heterocyclic compound that has garnered interest due to its potential biological activities. Studies have shown that certain derivatives, such as those with sulfonamide substitutions, exhibit significant anticancer properties, particularly against liver cancer Hep G2 cell line and melanoma cell lines .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives can be achieved through various methods. One approach involves the condensation of benzene-1,2-diamine with aromatic aldehydes or carboxylic acids in the presence of a catalytic system, such as ionic liquid 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 or methanesulfonic acid/SiO2, which can facilitate the reaction at room temperature or at elevated temperatures, respectively . These methods offer high yields and short reaction times, highlighting their efficiency and potential for scalability.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b][1,3]benzothiazole derivatives is characterized by the presence of an imidazole ring fused to a benzothiazole moiety. The substitution at the 7th position with a methylsulfonyl group is expected to influence the compound's electronic properties and potentially its biological activity. The presence of a carboxylic acid group at the 2nd position may also affect the compound's reactivity and solubility .
Chemical Reactions Analysis
Imidazo[2,1-b][1,3]benzothiazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the sulfonamide group can engage in interactions with biological targets, which is crucial for their anticancer activity. The carboxylic acid group may also undergo reactions typical for such functional groups, including esterification or amide formation, which could be utilized in further derivatization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. The presence of the sulfonamide and carboxylic acid groups is likely to increase the compound's polarity and improve its solubility in polar solvents. These properties are important for the compound's application as a radiosensitizer and its potential use in pharmaceutical formulations .
Aplicaciones Científicas De Investigación
Radiosensitizers and Anticarcinogenic Applications
7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole derivatives have shown potential as effective radiosensitizers and anticarcinogenic compounds. A study by Majalakere et al. (2020) demonstrated that certain derivatives exhibited significant in vitro anticancer activity against the Hep G2 liver cancer cell line and melanoma cell lines. These compounds, particularly those with sulfonamide and methoxy substitutions, enhanced DNA fragmentation, suggesting their effectiveness for Hepatocellular carcinoma (Majalakere et al., 2020).
Anti-inflammatory and Analgesic Activities
Compounds derived from imidazo[2,1-b]benzothiazole, including acids and acetic acids, have been explored for their anti-inflammatory and analgesic properties. Grandolini et al. (1993) synthesized a series of these compounds and tested them for anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993). Further research by Palagiano et al. (1996) confirmed the potential of these compounds as anti-inflammatory and analgesic drugs with low side effects (Palagiano et al., 1996).
Antiallergic Activity
Ager et al. (1988) found that certain carboxylic acids derived from imidazo[2,1-b]benzothiazoles showed significant oral antiallergic activity. These compounds were compared to disodium cromoglycate and were noted for their potency in an IgE-induced rat passive cutaneous anaphylaxis model, which could predict clinical antiallergic activity (Ager et al., 1988).
Synthesis and Reactivity
Research has also focused on the synthesis and reactivity of imidazo[2,1-b]benzothiazole derivatives. Gauthier and Duceppe (1984) synthesized novel derivatives of imidazo[1,2-a][3,1]benzothiazine carboxylic acids, showcasing the versatility and reactivity of these compounds (Gauthier & Duceppe, 1984). Oishi et al. (1991) explored the reaction of 7-(methylsulfonyl) imidazo[4, 5-d]pyridazine with various nucleophiles, revealing insights into the chemical behavior of these compounds (Oishi et al., 1991).
Direcciones Futuras
The future directions for research on “7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid” and related compounds could involve further exploration of their antimycobacterial properties. The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .
Mecanismo De Acción
Target of Action
Similar compounds such as benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have been studied for their antimycobacterial properties . These compounds have shown activity against Mycobacterium tuberculosis (Mtb) H37Ra .
Mode of Action
Related compounds have been evaluated for their antitubercular activity . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
Related compounds have shown selective inhibition of mtb over a panel of non-tuberculous mycobacteria .
Result of Action
Related compounds have shown significant activity against mtb .
Propiedades
IUPAC Name |
6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S2/c1-19(16,17)6-2-3-8-9(4-6)18-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOSIVOBYKCMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.